molecular formula C15H17ClN4O3 B15214868 N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide CAS No. 89757-68-6

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide

Cat. No.: B15214868
CAS No.: 89757-68-6
M. Wt: 336.77 g/mol
InChI Key: FWNFBENTFLJNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide is a heterocyclic compound that contains an oxadiazole ring, a chlorophenyl group, and a morpholinopropanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzoic acid or its derivatives.

    Attachment of the Morpholinopropanamide Moiety: The final step involves the coupling of the oxadiazole intermediate with morpholinopropanamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent.

    Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure with a thiol group instead of a morpholinopropanamide moiety.

Uniqueness

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide is unique due to the presence of the morpholinopropanamide moiety, which can enhance its solubility and biological activity compared to similar compounds.

Properties

CAS No.

89757-68-6

Molecular Formula

C15H17ClN4O3

Molecular Weight

336.77 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C15H17ClN4O3/c16-12-3-1-11(2-4-12)14-18-19-15(23-14)17-13(21)5-6-20-7-9-22-10-8-20/h1-4H,5-10H2,(H,17,19,21)

InChI Key

FWNFBENTFLJNNQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.